Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate
Description
Historical Development of Piperazine-Based Compounds
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, has served as a foundational scaffold in medicinal and synthetic chemistry since its discovery in the late 19th century. Initially isolated as a urinary solvent for uric acid, piperazine gained prominence in 1953 as an anthelmintic agent due to its paralytic effects on parasitic nematodes. By the 1980s, its derivatives were explored for psychiatric applications, exemplified by the antidepressant piberaline, though later withdrawn due to safety concerns.
The structural versatility of piperazine—enabling substitutions at both nitrogen atoms and carbon positions—facilitated its integration into modern pharmaceuticals. Notable examples include the fluoroquinolone antibiotic ciprofloxacin, the antipsychotic ziprasidone, and the oncology drug palbociclib. Advances in synthetic methodologies, such as nucleophilic aromatic substitution (SNAr) and Buchwald–Hartwig amination, have allowed precise functionalization of piperazine cores, enabling targeted drug design. For instance, the FDA-approved CDK4/6 inhibitor ribociclib relies on a piperazine-linked pyridopyrimidine scaffold synthesized via transition metal-free amination. These developments underscore piperazine’s enduring relevance in addressing unmet medical needs.
Significance of tert-Butyl Carbamates in Organic Chemistry
The tert-butoxycarbonyl (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis and heterocyclic chemistry by providing a robust yet reversible amine-protecting strategy. Boc protection involves reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions, forming carbamates resistant to nucleophilic and basic environments. Its acid-labile nature—cleavable via trifluoroacetic acid (TFA) or hydrochloric acid—ensures orthogonality with other protecting groups, making it indispensable in multi-step syntheses.
Industrial applications of Boc chemistry are exemplified by the scalable synthesis of N-Boc piperazine, where diethanolamine undergoes sequential chlorination, Boc protection, and cyclization to yield high-purity product. This method avoids costly anhydrous piperazine and toxic solvents, highlighting Boc’s role in sustainable manufacturing. Furthermore, Boc-protected intermediates are critical in constructing kinase inhibitors like bosutinib, where piperazine moieties are introduced early to streamline subsequent functionalization. The Boc group’s stability under diverse reaction conditions (e.g., cross-couplings, reductions) ensures its ubiquity in complex molecule assembly.
Role of Nitrophenyl-Substituted Compounds in Chemical Research
Nitrophenyl groups, characterized by their electron-withdrawing nitro (-NO₂) substituents, confer unique electronic and steric properties to organic molecules. The meta- and para-nitro configurations enhance reactivity in electrophilic substitutions and facilitate hydrogen bonding, making them valuable in catalysis and medicinal chemistry. For example, 4-(3-nitrophenyl)thiazol-2-ylhydrazones exhibit potent monoamine oxidase-B (MAO-B) inhibition, relevant for neurodegenerative disease therapeutics.
In protective group chemistry, 4-nitrophenyl carbonates and carbamates serve as base-labile motifs, enabling controlled deprotection under alkaline conditions. The release of yellow 4-nitrophenolate allows real-time reaction monitoring via UV-Vis spectroscopy, as demonstrated in enzyme-catalyzed hydrolyses. Recent innovations include nitrophenyl-functionalized piperazines, such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which act as intermediates in kinase inhibitor syntheses. The nitro group’s ability to modulate electron density and participate in charge-transfer interactions further underpins its utility in materials science and photochemistry.
Research Objectives and Scientific Rationale
The compound tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate represents a convergence of piperazine’s pharmacological potential, Boc’s synthetic versatility, and nitrophenyl’s electronic modulation. This study aims to:
- Elucidate the compound’s synthetic pathways, emphasizing regioselective functionalization and purification challenges.
- Characterize its physicochemical properties, including solubility, stability, and spectroscopic profiles.
- Explore applications in drug discovery, particularly as a building block for kinase inhibitors or antimicrobial agents.
Rationale derives from structural analogs like venetoclax, where piperazine-linked nitroaryl groups enhance target binding affinity, and bosutinib, where Boc-protected intermediates streamline manufacturing. By systematically evaluating this compound, researchers can expand the toolkit for designing multifunctional heterocycles with tailored bioactivity and synthetic accessibility.
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-5-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASQJXBIQRHSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130957 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383468-72-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383468-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-5-nitrobenzoyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate (CAS No. 1383468-72-1) is a synthetic organic compound characterized by its piperazine core and specific substituents that may confer unique biological activities. This article explores its biological activity, including potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 369.8 g/mol. Its structure includes a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms, and is substituted with a tert-butyl group and a 2-chloro-5-nitrophenylcarbonyl moiety. This structural configuration is believed to play a significant role in its biological activity.
Antiparasitic Potential
Piperazine derivatives have also been explored for their antiparasitic activities. For instance, certain piperazine compounds have demonstrated efficacy against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. The specific activity of this compound against these parasites remains to be fully elucidated but warrants further investigation due to the structural similarities with known antiparasitic agents.
The biological mechanisms underlying the activity of piperazine derivatives typically involve:
- Inhibition of Enzymatic Pathways : Many piperazine compounds inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : Some derivatives can compromise the integrity of microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain piperazines may inhibit DNA or RNA synthesis in target organisms.
Case Studies
While direct studies on this compound are scarce, related research highlights its potential:
- Study on Piperazine Derivatives : A study demonstrated that various piperazine derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against several bacterial strains, suggesting that structural modifications can enhance activity .
- Antiparasitic Screening : In a screening of piperazine-based compounds for antiparasitic activity, certain derivatives showed promising results against Cryptosporidium parvum, indicating that modifications similar to those found in this compound could be effective .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is being investigated for its potential pharmacological activities due to the presence of the piperazine moiety, which is known for its diverse biological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially leading to novel anticancer agents.
- Antimicrobial Properties : The nitro group may enhance the compound's ability to interact with bacterial targets, making it a candidate for antimicrobial drug development.
Neuropharmacology
Given the structural similarity to known psychoactive compounds, this compound may have applications in neuropharmacology:
- CNS Activity : Research into piperazine derivatives has shown promise in treating anxiety and depression, indicating that this compound could be explored for similar therapeutic effects.
Material Science
The unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or solubility.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1383468-72-1
- Molecular Formula : C₁₆H₂₀ClN₃O₅
- Molecular Weight : 369.81 g/mol
- Purity : >97% (as specified in commercial sources) .
This compound features a piperazine core with a tert-butyl carbamate group at the 1-position and a 2-chloro-5-nitrobenzoyl moiety at the 4-position. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinase inhibition or antimicrobial activity .
Structural and Functional Comparisons with Analogues
Substituent Variations on the Aromatic Ring
The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity and biological activity.
Impact :
Linker and Core Modifications
Variations in the linker between the piperazine and aromatic ring alter solubility and conformational flexibility.
Impact :
Key Observations :
- Alkylation reactions (e.g., benzyl bromide) often achieve higher yields (>90%) compared to coupling reactions (e.g., amidation) .
- Stability in gastric fluid is critical for oral bioavailability; the target compound’s stability remains unstudied, but analogues with labile groups (e.g., triazolylmethyl) degrade under acidic conditions .
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data reported.
- tert-Butyl 4-{[2-Amino-4-(2-Hydroxyphenyl)Pyrimidin-5-Yl]Methyl}Piperazine-1-Carboxylate: Piperazine adopts a chair conformation. Intramolecular O–H⋯N hydrogen bonds stabilize the structure . π-π interactions between aromatic rings enhance crystal packing .
Preparation Methods
Preparation of tert-Butyl Piperazine-1-carboxylate Intermediate
- Starting Materials: Piperazine and di-tert-butyl dicarbonate (Boc2O) or direct purchase of tert-butyl piperazine-1-carboxylate.
- Method: Piperazine reacts with Boc2O under basic conditions to selectively protect one nitrogen atom, yielding tert-butyl piperazine-1-carboxylate.
- Reaction Conditions: Room temperature, organic solvents such as dichloromethane (DCM) or acetonitrile, with bases like triethylamine.
- Yield: High, typically above 80%.
Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-nitrobenzoyl Precursors
- Key Step: The nucleophilic nitrogen of the Boc-protected piperazine attacks the electrophilic aromatic ring substituted with chlorine and nitro groups.
- Typical Electrophiles: 2-chloro-5-nitrobenzoyl chloride or 2-chloro-5-nitrobenzoyl derivatives.
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate or triethylamine to neutralize HCl formed.
- Temperature: Moderate heating (50–110°C) for several hours.
- Example: Reaction of 2-chloro-5-nitrobenzoyl chloride with tert-butyl piperazine-1-carboxylate in DMF with potassium carbonate at 100°C for 7–15 hours.
- Yield: Moderate to good, ranging from 40% to 70%.
Alternative Coupling via Carbamoylation
- Method: Direct coupling of tert-butyl piperazine-1-carboxylate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.
- Solvent: Dichloromethane or acetonitrile.
- Temperature: 0°C to room temperature.
- Workup: Quenching with water, extraction, drying, and chromatographic purification.
- Yield: Typically high, around 70–90%.
Representative Experimental Data
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc protection | Piperazine + Boc2O | RT, DCM, TEA | >80% | Formation of tert-butyl piperazine-1-carboxylate |
| SNAr substitution | 2-chloro-5-nitrobenzoyl chloride + Boc-piperazine | DMF, K2CO3, 100°C, 7–15 h | 40–70% | Moderate yield, requires prolonged heating |
| Carbamoylation | 2-chloro-5-nitrobenzoyl chloride + Boc-piperazine | DCM, TEA, 0°C to RT | 70–90% | Cleaner reaction, shorter time |
Mechanistic Considerations
- The electron-withdrawing nitro group on the aromatic ring activates the chlorine substituent toward nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate.
- The tert-butyl carbamate group protects the piperazine nitrogen, preventing overreaction and ensuring selective mono-substitution.
- The use of potassium carbonate or triethylamine neutralizes the acid by-products, driving the reaction forward.
Purification and Characterization
- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and IR spectroscopy.
- Typical NMR Signals:
- tert-butyl group singlet near 1.4 ppm,
- piperazine methylene multiplets around 3.3–3.6 ppm,
- aromatic protons between 7.0–8.5 ppm.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Boc protection | Piperazine + Boc2O | DCM | RT | 2–4 h | >80 | Simple, high yield | Requires base control |
| SNAr substitution | 2-chloro-5-nitrobenzoyl chloride + Boc-piperazine + K2CO3 | DMF | 100°C | 7–15 h | 40–70 | Direct substitution | Longer reaction time |
| Carbamoylation | 2-chloro-5-nitrobenzoyl chloride + Boc-piperazine + TEA | DCM | 0°C to RT | 1–4 h | 70–90 | Cleaner, faster | Requires acid chloride |
This comprehensive analysis shows that the most effective preparation of this compound involves initial Boc protection of piperazine followed by nucleophilic aromatic substitution or carbamoylation with 2-chloro-5-nitrobenzoyl chloride under controlled conditions. The choice between SNAr and carbamoylation depends on available reagents and desired purity/yield balance.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate?
Methodology : The synthesis typically involves coupling reactions between activated carbonyl intermediates and tert-butyl piperazine-1-carboxylate derivatives. For example:
- Step 1 : React 2-chloro-5-nitrobenzoyl chloride with tert-butyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to facilitate nucleophilic acyl substitution.
- Step 2 : Purify the product via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR and LCMS .
Q. How is the compound characterized structurally, and what techniques are essential?
Methodology :
- X-ray crystallography : Resolve crystal structure to confirm bond lengths, angles, and conformations. For example, the piperazine ring adopts a chair conformation in similar derivatives .
- Spectroscopy : Use NMR to verify substituent integration (e.g., tert-butyl singlet at ~1.4 ppm) and NMR to confirm carbonyl (C=O) signals at ~165–170 ppm.
- Mass spectrometry : LCMS or HRMS to validate molecular weight (exact mass: ~395.08 g/mol) .
Q. What are the primary chemical reactions feasible for functionalizing this compound?
Methodology :
- Nucleophilic substitution : The nitro group at the 5-position can undergo reduction (e.g., ) to an amine for further derivatization.
- Piperazine ring modification : Deprotection of the tert-butyl group (using TFA) allows functionalization of the secondary amine.
- Carbonyl reactivity : The ketone can participate in condensation reactions (e.g., hydrazine derivatives) .
Advanced Research Questions
Q. How can conformational analysis of the piperazine ring inform drug design?
Methodology :
- X-ray crystallography : Determine the chair/twist-boat conformation of the piperazine ring. For example, in tert-butyl piperazine derivatives, the chair conformation is stabilized by steric hindrance from the tert-butyl group .
- Computational modeling : Use density functional theory (DFT) to compare energy minima of different conformers. Software like Gaussian or ORCA can predict steric and electronic effects influencing reactivity .
Q. How can conflicting crystallographic data on similar compounds be resolved?
Case Study : In tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, crystal packing varies due to intermolecular interactions (C–H⋯O vs. N–H⋯O). Resolution Strategy :
Q. What strategies optimize the synthesis of enantiomerically pure derivatives?
Methodology :
Q. How do electronic effects of the 2-chloro-5-nitrophenyl group influence reactivity?
Mechanistic Analysis :
- Electrophilicity : The nitro group withdraws electron density, enhancing electrophilic character at the carbonyl carbon for nucleophilic attack.
- Substituent effects : Chlorine at the 2-position directs electrophilic substitution reactions to the 4-position of the phenyl ring. Validate via Hammett plots or DFT calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
